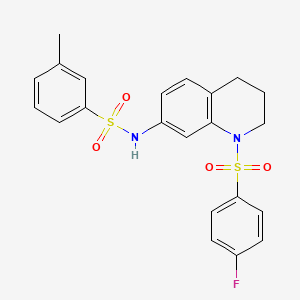

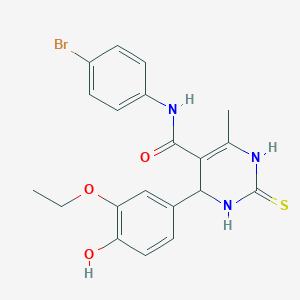

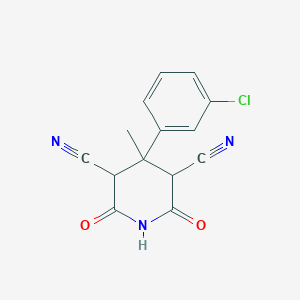

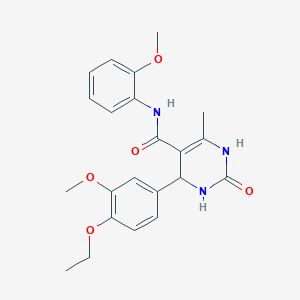

N-(4-溴苯基)-4-(3-乙氧-4-羟基苯基)-6-甲基-2-硫代-1,2,3,4-四氢嘧啶-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of tetrahydropyrimidine derivatives, including the one , often involves multi-component reactions, such as the Biginelli reaction. A notable example includes the use of sodium hydrogen sulfate as a catalyst for synthesizing N,4-diaryl-6-methyl-1-methyl(phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides in moderate to high yields from N-aryl-3-oxobutanamides, aromatic aldehyde, and N-methylthiourea (N-phenylthiourea) in ethanol (Gein, Zamaraeva, & Dmitriev, 2018).

Molecular Structure Analysis

X-ray diffraction (XRD) has been pivotal in determining the crystal structures of related tetrahydropyrimidine derivatives, which helps in understanding the conformation of their structures. For example, the crystal structures of ethyl-4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate have been elucidated, providing insights into the molecular arrangement and conformation (Kurbanova et al., 2009).

Chemical Reactions and Properties

The chemical properties of tetrahydropyrimidine derivatives are influenced by their functional groups, which participate in various chemical reactions. For instance, these compounds can undergo reactions such as the Vilsmeier-Haack reaction, facilitated by catalysts like silica gel, to yield amide derivatives with potential biological activities (Chatterjee, Sharma, Jadhav, & Chandak, 2010).

科学研究应用

合成和表征

使用硫酸氢钠作为催化剂合成:该化合物在一个三组分反应中合成,涉及N-芳基-3-氧代丁酰胺、芳香醛和N-甲基硫脲,催化剂为硫酸氢钠。这个过程产生了中等到高收率,并以使用无毒、廉价的催化剂(Gein, Zamaraeva, & Dmitriev, 2018)而著称。

通过X射线晶体学和密度泛函理论进行结构分析:X射线晶体结构分析和密度泛函理论(DFT)计算已用于类似四氢嘧啶衍生物的结构和电子特性表征。这些研究揭示了杂环环的构象及其立体中心的见解(Memarian et al., 2013)。

催化合成

- 在离子液体中用L-脯氨酸硝酸盐进行催化:一项研究调查了L-脯氨酸硝酸盐在离子液体相中合成嘧啶衍生物的催化能力。合成是通过一锅法的三组分反应进行的,表明在环保的介质中进行高效催化(Cahyana, Liandi, & Anwar, 2022)。

抗菌活性

- 合成和抗菌活性评价:该化合物已作为一系列用于评估抗菌活性的化合物之一合成。这涉及N-(4-氯苯基)-3-氧代丁酰胺、硫脲和不同芳香醛的反应。所得化合物显示出对细菌和真菌生长的显著抑制(Akbari et al., 2008)。

生物活性筛选

- 抗高血压活性筛选:类似的二氢嘧啶衍生物已被合成并用于抗高血压活性测试。这项研究突出了这些化合物在开发具有特定健康应用的生物活性分子方面的潜力(Rana, Kaur, & Kumar, 2004)。

属性

IUPAC Name |

N-(4-bromophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BrN3O3S/c1-3-27-16-10-12(4-9-15(16)25)18-17(11(2)22-20(28)24-18)19(26)23-14-7-5-13(21)6-8-14/h4-10,18,25H,3H2,1-2H3,(H,23,26)(H2,22,24,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POECHMWMYAGBAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C2C(=C(NC(=S)N2)C)C(=O)NC3=CC=C(C=C3)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(4-Butylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2494040.png)

![3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-2H-chromen-2-one](/img/structure/B2494041.png)

![1-(2-Fluorophenyl)-4-[5-(2-hydroxypyridin-3-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B2494044.png)

![N-(2,3-dimethoxybenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 2,3,5-trimethyl-](/img/structure/B2494057.png)